Fmoc-Inp-OH

Vue d'ensemble

Description

Fmoc-Inp-OH, also known as N-Fmoc-isonipecotic acid, is a compound used in the preparation of a functionally biased ghrelin receptor agonist . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis .

Synthesis Analysis

Fmoc-Inp-OH is synthesized using Fmoc Solid Phase Peptide Synthesis . This method involves the construction of a peptide chain on an insoluble solid support, which allows for easy separation of intermediate peptides from soluble reagents and solvents . The process involves several steps, including the removal of the temporary protecting group, the introduction of the second amino acid, and the removal of excess reagents .

Molecular Structure Analysis

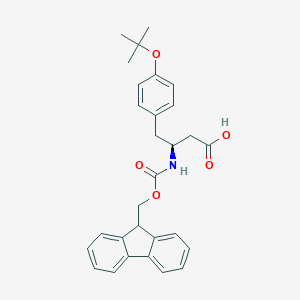

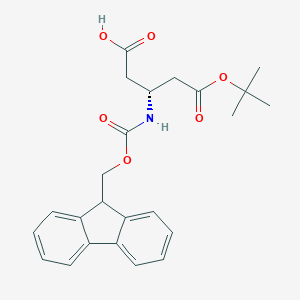

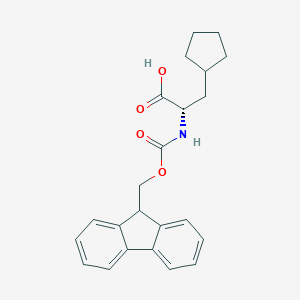

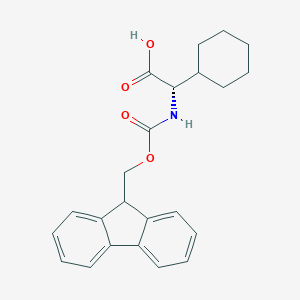

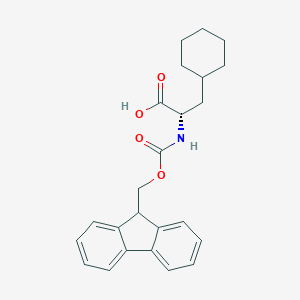

The molecular formula of Fmoc-Inp-OH is C21H21NO4 . It has an average mass of 351.396 Da and a monoisotopic mass of 351.147064 Da . The structure of Fmoc-Inp-OH involves a piperidine ring attached to a fluorenylmethoxycarbonyl group .

Chemical Reactions Analysis

The Fmoc group in Fmoc-Inp-OH is rapidly removed by base . This property makes it suitable for use in organic synthesis, where it serves as a protecting group for amines .

Physical And Chemical Properties Analysis

Fmoc-Inp-OH is a white powder with a melting point of approximately 190°C . It has a density of 1.3±0.1 g/cm³, a boiling point of 561.6±43.0°C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C .

Applications De Recherche Scientifique

General Applications

- Scientific Field : Peptide Synthesis

- Summary of Application : Fmoc-Inp-OH is used in solid-phase peptide synthesis (SPPS), a common method for peptide production . It’s particularly useful in structure-activity relationship (SAR) studies .

- Methods of Application : In SPPS, Fmoc-Inp-OH is used as a building block. The Fmoc group serves as a protective group for the amino acid during the synthesis process .

- Results or Outcomes : The use of Fmoc-Inp-OH in SPPS allows for the efficient production of peptides, which are important in various areas of biological research and drug development .

Creation of Peptide-Based Hydrogels

- Scientific Field : Biomedical Engineering

- Summary of Application : Fmoc-Inp-OH has been used in the creation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides .

- Methods of Application : The Fmoc-Inp-OH is incorporated into a peptide sequence, which is then allowed to self-assemble into a hydrogel in an aqueous solution .

- Results or Outcomes : The resulting hydrogel is biocompatible and suitable for various biomedical applications, such as drug delivery and diagnostic tools for imaging . One specific hydrogel, Fmoc-K3, was found to support cell adhesion, survival, and duplication, making it a potential material for tissue engineering .

Bio-Templating

- Scientific Field : Material Science

- Summary of Application : Fmoc-modified amino acids and short peptides, including Fmoc-Inp-OH, can be used as bio-templates for the fabrication of functional materials .

- Methods of Application : The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, allowing these molecules to self-assemble into various structures .

- Results or Outcomes : This bio-templating approach has been used to create a variety of functional materials with potential applications in areas such as drug delivery and tissue engineering .

Bioprinting

- Scientific Field : Biomedical Engineering

- Summary of Application : Fmoc-Inp-OH has been used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, which have potential applications in bioprinting .

- Methods of Application : The Fmoc-Inp-OH is incorporated into a peptide sequence, which is then allowed to self-assemble into a hydrogel in an aqueous solution .

- Results or Outcomes : The resulting hydrogel, Fmoc-K3, was found to support cell adhesion, survival, and duplication, making it a potential material for tissue engineering .

Drug Delivery

- Scientific Field : Pharmaceutical Sciences

- Summary of Application : Fmoc-Inp-OH has been used in the creation of peptide-based hydrogels, which are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery .

- Methods of Application : The Fmoc-Inp-OH is incorporated into a peptide sequence, which is then allowed to self-assemble into a hydrogel in an aqueous solution .

- Results or Outcomes : The resulting hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for drug delivery, fully supporting cell adhesion, survival, and duplication .

Fabrication of Functional Materials

- Scientific Field : Material Science

- Summary of Application : Fmoc-Inp-OH, along with other Fmoc-modified amino acids and short peptides, can be used as bio-inspired building blocks for the fabrication of functional materials .

- Methods of Application : The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, allowing these molecules to self-assemble into various structures .

- Results or Outcomes : This approach has been used to create a variety of functional materials with potential applications in areas such as drug delivery and tissue engineering .

Safety And Hazards

Fmoc-Inp-OH is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes .

Propriétés

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)14-9-11-22(12-10-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYOOHSQOIDDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371400 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Inp-OH | |

CAS RN |

148928-15-8 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-](/img/structure/B557485.png)

![(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B557486.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)